17α-ヒドロキシプロゲステロン-d8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17α-Hydroxy Progesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol .

Synthesis Analysis

17α-Hydroxyprogesterone-d8 is synthesized from progesterone by the action of enzyme 17α-hydroxylase . The production of 17α-Hydroxyprogesterone from progesterone has been enhanced by Curvularia lunata ATCC 12017 with or without aeration and sonication .Molecular Structure Analysis

The molecular formula of 17α-Hydroxy Progesterone-d8 is C21H30O3 . The molecular weight is 330.4611 . The IUPAC Standard InChI is InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m0/s1 .Chemical Reactions Analysis

17α-Hydroxyprogesterone-d8 is an endogenous progestogen as well as a chemical intermediate in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .Physical and Chemical Properties Analysis

17α-Hydroxyprogesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol . The molecular weight of 17α-Hydroxyprogesterone-d8 is 338.5 g/mol .科学的研究の応用

硬骨魚類における卵子の成熟と排卵

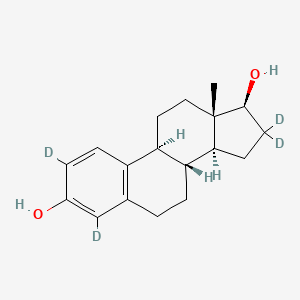

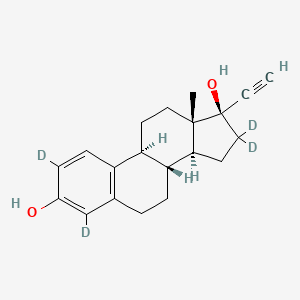

17α-ヒドロキシプロゲステロン-d8は、硬骨魚類と呼ばれる一群の魚類における卵子の成熟と排卵に重要な役割を果たしています {svg_1}. この化合物は、成熟誘発ステロイドである17α, 20β-ジヒドロキシ-4-プレグネン-3-オン (DHP) に変換されます {svg_2}. このプロセスには、酵素17β-ヒドロキシステロイドデヒドロゲナーゼタイプ12様 (hsd17b12L) が関与しています {svg_3}. This compoundの産生は、17α-ヒドロキシラーゼおよびC17-20リアーゼに関連しています {svg_4}.

17α-ヒドロキシラーゼ/17,20-リアーゼ欠損症患者の不妊症治療

This compoundは、17α-ヒドロキシラーゼ/17,20-リアーゼ欠損症患者の不妊症治療に使用されます {svg_5}. この疾患は、CYP17A1遺伝子の変異によって引き起こされるまれな先天性副腎過形成の一種です {svg_6}. この欠損症を持つ女性患者は、しばしばオリゴメノル(月経周期が不規則)または無月経、そして不妊症を経験します {svg_7}. この化合物は、生殖補助医療技術において、生殖成績を向上させるために使用されます {svg_8}.

17α-ヒドロキシラーゼ/17,20-リアーゼ欠損症患者の内分泌特性研究

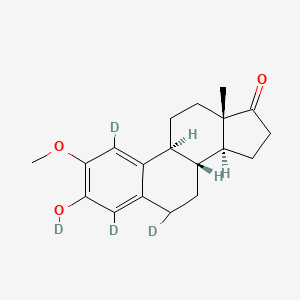

この化合物は、17α-ヒドロキシラーゼ/17,20-リアーゼ欠損症患者の内分泌特性の研究に使用されます {svg_9}. この欠損症は、先天性副腎過形成の1%未満を占めるまれな疾患です {svg_10}. 女性患者では、子宮内膜の受容性と着床に影響を与えるプロゲステロンの持続的な増加により、生殖能が著しく低下します {svg_11}.

作用機序

Target of Action

17α-Hydroxy Progesterone-d8 (17α-OHP-d8) is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , the mineralocorticoid receptor (MR) , and the glucocorticoid receptor (GR) . These receptors play crucial roles in various biological processes, including reproductive function, electrolyte balance, and immune response .

Mode of Action

17α-OHP-d8 acts as an agonist of the PR, similar to progesterone, albeit weakly in comparison . It binds to the PR, triggering a series of cellular responses. Additionally, it acts as an antagonist of the MR, blocking the receptor’s action . It also serves as a partial agonist of the GR, albeit with very low potency .

Biochemical Pathways

17α-OHP-d8 is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by CYP17A1 . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .

Pharmacokinetics

The levels of 17α-OHP can increase in the third trimester of pregnancy primarily due to fetal adrenal production . Normal levels are 3-90 ng/dl in children, and in women, 20-100 ng/dl prior to ovulation, and 100-500 ng/dl during the luteal phase .

Result of Action

The action of 17α-OHP-d8 leads to a variety of molecular and cellular effects. As an agonist of the PR, it can stimulate progestational activity . As an antagonist of the MR, it can inhibit mineralocorticoid activity . As a partial agonist of the GR, it can partially stimulate glucocorticoid activity .

Action Environment

The action of 17α-OHP-d8 can be influenced by various environmental factors. For instance, its production can increase during the third trimester of pregnancy due to fetal adrenal production . Furthermore, its levels can vary based on the phase of the menstrual cycle . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

17α-Hydroxy Progesterone-d8 interacts with various enzymes, proteins, and other biomolecules. It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by the CYP17A1 gene . This interaction plays a crucial role in the biosynthesis of steroid hormones .

Cellular Effects

17α-Hydroxy Progesterone-d8 influences cell function by acting as an agonist of the progesterone receptor (PR), albeit weakly in comparison to progesterone . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 17α-Hydroxy Progesterone-d8 exerts its effects through binding interactions with biomolecules and changes in gene expression. It is an antagonist of the mineralocorticoid receptor (MR) and a partial agonist of the glucocorticoid receptor (GR), albeit with very low potency .

Metabolic Pathways

17α-Hydroxy Progesterone-d8 is involved in the steroidogenesis metabolic pathway . It interacts with the enzyme 17α-hydroxylase, which is crucial for its conversion from progesterone .

Transport and Distribution

It is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .

特性

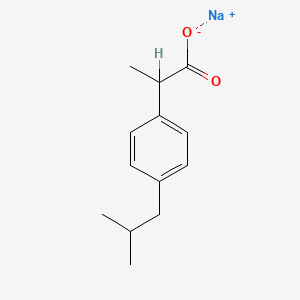

| { "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Hydroxy Progesterone-d8 involves the conversion of starting material pregnenolone-d8 to 17α-Hydroxy Progesterone-d8 through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone-d8", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "Step 1: Pregnenolone-d8 is reacted with NaH in anhydrous solvent to form the corresponding enolate.", "Step 2: The enolate is then treated with CH3I to form 17α-methyl pregnenolone-d8.", "Step 3: Reduction of 17α-methyl pregnenolone-d8 with NaBH4 in the presence of HCl gives 17α-methyl progesterone-d8.", "Step 4: 17α-methyl progesterone-d8 is then reacted with NaOH to form 17α-Hydroxy Progesterone-d8.", "Step 5: The final step involves acetylation of 17α-Hydroxy Progesterone-d8 with acetic anhydride and pyridine in anhydrous solvent to form the desired compound.", "The reaction mixture is then quenched with water and extracted with diethyl ether to obtain the product." ] } | |

CAS番号 |

850023-80-2 |

分子式 |

C21H30O3 |

分子量 |

338.5 g/mol |

IUPAC名 |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D |

InChIキー |

DBPWSSGDRRHUNT-LDLLURODSA-N |

異性体SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C |

正規SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

外観 |

White to Off-White Solid |

melting_point |

216-218°C |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

68-96-2 (unlabelled) |

同義語 |

17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8 |

タグ |

Progesterone Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)